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Core Phase 3 Efficacy & Safety Results

Get Quote

This data comes from a randomized, double-blind, active-controlled study and its open-label extension [1]

[2] [3].

Statistical

BSV Group TDF Group (TDF- L
Parameter Significance (P-
(BSV-BSV) BSV)
value)
Virologic Response (HBV DNA Comparable to Comparator Met non-inferiority

<69 IU/mL) at Week 48 [3]

Virologic Response (HBV DNA
<69 IU/mL) at Week 144 [1] [2]

Complete Virologic Response
(HBV DNA <20 IU/mL) at Week
144 [2]

ALT Normalization Rate at Week
144 [1]

HBeAg Seroconversion at Week
144 1]

TDF

87.7% (71/81)

80.3% (65/81)

Similar between
groups

Similar between
groups

92.1% (70/76)

85.5% (65/76)

Similar between
groups

Similar between
groups

criteria

P=0.36

P=0.38

Not Significant

Not Significant
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Statistical
BSV Group TDF Group (TDF- o
Parameter Significance (P-
(BSV-BSV) BSV)
value)
Drug-Resistant Mutations [1] None observed Not applicable
Bone Mineral Density (BMD) Well-preserved Significantly improved
Change [1] [2] after switching to BSV

Renal Function (eGFR) Change Well-preserved Significantly improved
[1] [2] after switching to BSV

Detailed Experimental Protocols

For researchers, the key methodological details of the phase 3 trial are as follows:

e Study Design: The initial phase was a randomized, multicenter, double-blind, active-controlled

noninferiority trial conducted over 48 weeks, comparing BSV (150 mg) to TDF (300 mg) [2] [3].

This was followed by an open-label extensional study in which all patients received BSV for an

additional 96 weeks (total 144 weeks) [1] [2].

o Patient Population: The study enrolled treatment-naive adults with CHB. Key inclusion criteria

were HBsAg positivity for at least 6 months and elevated HBV DNA levels: >17,241 IU/mL for

HBeAg-positive patients and >1,724 IU/mL for HBeAg-negative patients [2].

¢ Dosing Regimen: Patients in the BSV group received BSV 150 mg once daily, co-administered with

L-carnitine 660 mg to prevent carnitine depletion. The TDF group received TDF 300 mg once daily

[2] [3].

e Primary Endpoint Assessment: The primary efficacy endpoint was the proportion of patients
achieving a virological response (HBV DNA <69 IU/mL) at week 48 [2] [3]. HBV DNA levels were
quantified every 12 weeks using the COBAS AmpliPrep/COBAS TaqMan test (lower limit of

detection: 20 IU/mL) [2].

o Safety Monitoring: Safety assessments included [2] [3]:

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pubmed.ncbi.nlm.nih.gov/32355123/
https://pubmed.ncbi.nlm.nih.gov/32355123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pubmed.ncbi.nlm.nih.gov/32355123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.sciencedirect.com/science/article/pii/S1542356518312448
https://pubmed.ncbi.nlm.nih.gov/32355123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.sciencedirect.com/science/article/pii/S1542356518312448
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.sciencedirect.com/science/article/pii/S1542356518312448
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7402376/
https://www.sciencedirect.com/science/article/pii/S1542356518312448
https://www.smolecule.com/products/s627917?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C U | e Specifications & Pricing

o Bone Safety: Serial measurements of bone mineral density (BMD) at the hip and spine
using dual-energy X-ray absorptiometry (DEXA).

o Renal Safety: Serial monitoring of estimated glomerular filtration rate (eGFR) and other
renal parameters.

The following diagram illustrates the overall workflow of the phase 3 clinical trial and its extensional study.
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Long-Term Outcomes and Real-World Evidence

Subsequent research has reinforced the phase 3 findings:

e Hepatocellular Carcinoma (HCC) Risk: A large 2025 retrospective cohort study showed that BSV
users had a significantly lower incidence of HCC compared to entecavir (ETV) and TDF users, and
a similar incidence to TAF users, over a median follow-up of 38.6 months [4].

e Switching from Long-Term TDF: A phase 4 trial demonstrated that patients with virologic
suppression on long-term TDF could safely switch to BSV. After 48 weeks, 100% of patients who
switched to BSV maintained virologic response, while also showing significant improvement in
hip and spine bone mineral density and stable renal function compared to those who continued

TDF [5] [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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